molecular formula C12H23NO3 B13904378 tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate

tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B13904378
M. Wt: 229.32 g/mol
InChI Key: QZMUVNRDYLNZDA-SECBINFHSA-N
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Description

tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxylate group attached to a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylate group may produce an alcohol .

Scientific Research Applications

Chemistry: tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it valuable for biochemical studies .

Medicine: It can be used as a lead compound for the design of new therapeutic agents targeting various diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Comparison with Similar Compounds

  • tert-Butyl (4R)-4-Hydroxy-2,2-dimethylpiperidine-1-carboxylate
  • tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpyrrolidine-1-carboxylate
  • tert-Butyl (4R)-4-Hydroxy-3,3-dimethylazetidine-1-carboxylate

Comparison: tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities due to these structural differences .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

QZMUVNRDYLNZDA-SECBINFHSA-N

Isomeric SMILES

CC1(CN(CC[C@H]1O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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